molecular formula C13H15ClN2O2 B8128760 (3-Chloro-5-cyano-phenyl)-methyl-carbamic acid tert-butyl ester

(3-Chloro-5-cyano-phenyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B8128760
M. Wt: 266.72 g/mol
InChI Key: NDARQZDXRPVIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-5-cyano-phenyl)-methyl-carbamic acid tert-butyl ester: is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a cyano group, and a carbamic acid tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the chlorination of a phenyl ring followed by the introduction of a cyano group. The final step involves the formation of the carbamic acid tert-butyl ester group. Common reagents used in these reactions include chlorinating agents, cyanating agents, and tert-butyl carbamate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different substituted phenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways in the body. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • (Cyano-phenyl-methyl)-carbamic acid tert-butyl ester

  • (Chloro-phenyl-methyl)-carbamic acid tert-butyl ester

  • (Cyano-phenyl-methyl)-carbamic acid ethyl ester

Uniqueness: This compound is unique due to the presence of both chloro and cyano groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-(3-chloro-5-cyanophenyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16(4)11-6-9(8-15)5-10(14)7-11/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDARQZDXRPVIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.